N-Hydroxy-N,N-diphenyl-methanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-N,N-diphenyl-methanimidamide is an organic compound with the molecular formula C₁₃H₁₂N₂O It is a derivative of methanimidamide, where the nitrogen atom is substituted with a hydroxy group and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Hydroxy-N,N-diphenyl-methanimidamide can be synthesized through several methods. One common approach involves the reaction of N,N-diphenylmethanimidamide with hydroxylamine. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydroxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-N,N-diphenyl-methanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form N,N-diphenylmethanimidamide.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of N,N-diphenylmethanimidamide.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-N,N-diphenyl-methanimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Hydroxy-N,N-diphenyl-methanimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group plays a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diphenylmethanimidamide: Lacks the hydroxy group, resulting in different chemical properties and reactivity.
N-Hydroxy-N,N-diphenylacetamide: Similar structure but with an acetamide group instead of methanimidamide.
Uniqueness
N-Hydroxy-N,N-diphenyl-methanimidamide is unique due to the presence of both hydroxy and phenyl groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
5913-00-8 |
---|---|
Molekularformel |
C13H12N2O |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
N-hydroxy-N,N'-diphenylmethanimidamide |
InChI |
InChI=1S/C13H12N2O/c16-15(13-9-5-2-6-10-13)11-14-12-7-3-1-4-8-12/h1-11,16H |
InChI-Schlüssel |
GNCUJTYMROKRDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=CN(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.